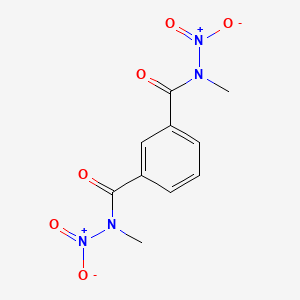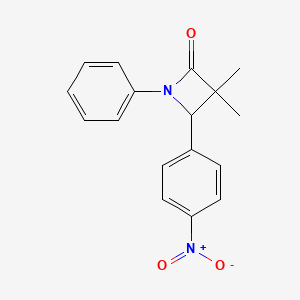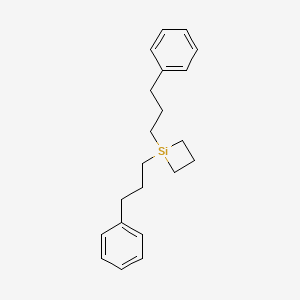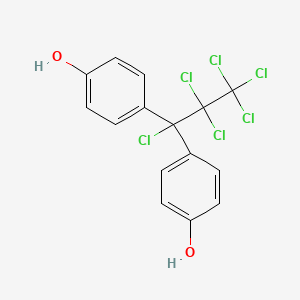
4,4'-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is a synthetic organic compound characterized by the presence of two phenol groups attached to a hexachlorinated propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol typically involves the reaction of 1,1,1,3,3,3-hexachloropropane with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in the formation of quinones, while substitution reactions can yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty polymers and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The hexachlorinated propane backbone may also contribute to the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexachloropropane: A related compound with a similar hexachlorinated propane backbone but lacking the phenol groups.
1,1,2,2,3,3-Hexachloropropane: Another hexachlorinated propane derivative with different substitution patterns.
4,4’-(Hexafluoroisopropylidene)diphenol: A compound with a similar diphenol structure but with fluorine atoms instead of chlorine.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexachloropropane-1,1-diyl)diphenol is unique due to the combination of its hexachlorinated propane backbone and phenol groups. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
844879-74-9 |
|---|---|
Fórmula molecular |
C15H10Cl6O2 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
4-[1,2,2,3,3,3-hexachloro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10Cl6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
Clave InChI |
DVZOKWBDFQOKFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(Cl)(Cl)Cl)(Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


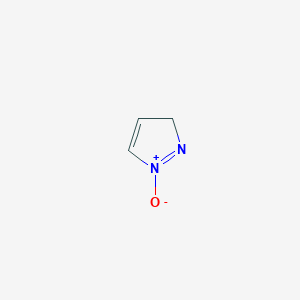
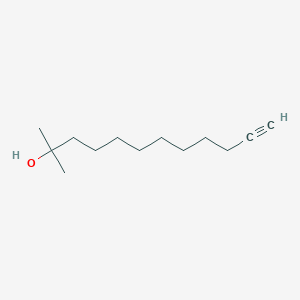


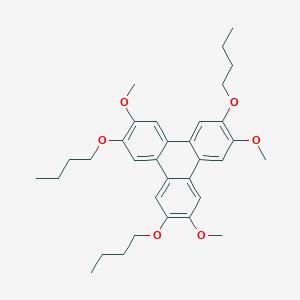
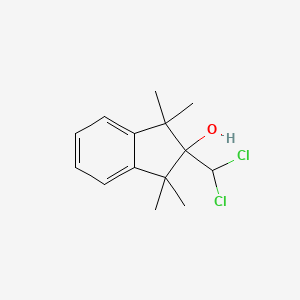
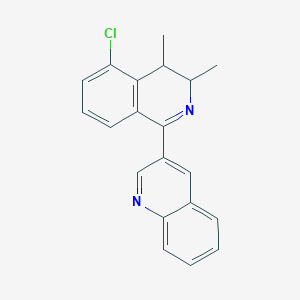
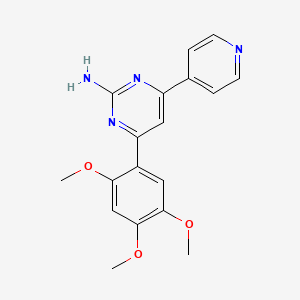
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
